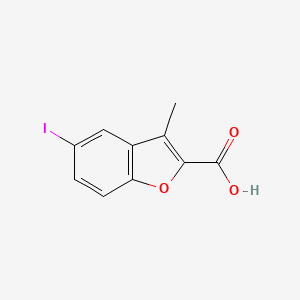

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid

描述

属性

IUPAC Name |

5-iodo-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANPESJGNZAUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid typically involves the iodination of a benzofuran precursor. One common method includes the use of iodine and silver acetate in an organic solvent under controlled conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzofuran derivatives. The process includes iodination , methylation , and carboxylation steps, each optimized for high yield and purity. The use of palladium-catalyzed reactions and transamidation procedures are also common in industrial settings to achieve efficient synthesis .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or in acidic conditions.

Reduction: Reagents like or .

Substitution: Nucleophiles such as or in the presence of a base.

Major Products:

Oxidation: Formation of 5-iodo-3-methyl-1-benzofuran-2-carboxaldehyde.

Reduction: Formation of 5-iodo-3-methyl-1-benzofuran-2-methanol.

Substitution: Formation of 5-amino-3-methyl-1-benzofuran-2-carboxylic acid.

科学研究应用

Chemistry: 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the iodine atom enhances its reactivity and interaction with biological targets .

Medicine: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and cancer .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .

作用机制

The mechanism of action of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in cells. The iodine atom enhances its ability to form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

相似化合物的比较

Structural Features and Substituent Effects

The table below highlights key structural differences between 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid and its analogues:

Key Observations :

- Carboxylic Acid vs. Sulfonyl/Sulfinyl Groups : The carboxylic acid group at position 2 in the target compound introduces strong hydrogen-bonding capability, contrasting with sulfonyl or sulfinyl groups in analogues, which confer different electronic and steric properties.

- Methyl vs. Aromatic Substituents : The phenyl group in ’s compound increases aromatic stacking interactions, while methyl groups (e.g., position 7 in ) may reduce steric hindrance compared to bulkier substituents.

Crystallographic and Physical Properties

- Crystal Packing : Analogues like 5-iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran exhibit layered packing due to π-π interactions and hydrogen bonds involving sulfinyl oxygen . The carboxylic acid group in the target compound may promote dimerization via O–H···O hydrogen bonds, altering melting points and solubility.

- Thermal Stability : Sulfonyl groups (e.g., ) generally increase thermal stability compared to methyl or carboxylic acid substituents.

Research Tools and Methodologies

生物活性

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid (IMBCA) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H7IO3

Molecular Weight: 302.07 g/mol

Structural Features:

- Benzofuran ring system

- Iodine atom at the 5th position

- Methyl group at the 3rd position

- Carboxylic acid group at the 2nd position

The presence of these functional groups enhances the compound's reactivity and potential interactions with biological systems, making it a candidate for further pharmacological exploration .

The biological activity of IMBCA is primarily attributed to its ability to interact with specific molecular targets within cells. The iodine atom is known to enhance the compound's reactivity, allowing it to form covalent bonds with biological macromolecules. This can lead to:

- Inhibition of Enzyme Activity: IMBCA may disrupt enzymatic functions critical for cellular processes.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that IMBCA exhibits significant antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest robust activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1.00 |

| Candida albicans | 7.80 |

These findings suggest that IMBCA could serve as a potential lead compound in developing new antimicrobial agents .

Anticancer Activity

IMBCA's anticancer properties have also been investigated, showing promise in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve interference with cellular pathways that regulate cell growth and apoptosis. Studies have reported significant antiproliferative effects against:

- A549 lung cancer cells

- Other rapidly dividing cancer cell lines

The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of IMBCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid | Bromine instead of iodine | Different reactivity profile |

| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Fluorine substitution | Increased metabolic stability |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methyl ester form | Potentially different biological activity |

These comparisons indicate that the iodine substitution in IMBCA may confer enhanced reactivity and biological interaction capabilities compared to its halogenated analogs .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of benzofuran compounds, including IMBCA, to explore their biological activities further. For instance, research has demonstrated:

- Inhibition of Lymphoid Tyrosine Phosphatase: Related compounds have shown significant inhibitory activity, suggesting potential applications in immunology and cancer treatment .

- Molecular Docking Studies: These studies have indicated that IMBCA and its analogs can effectively bind to relevant biological targets, enhancing their therapeutic potential .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : A common approach involves halogenation of methyl-substituted benzofuran precursors followed by carboxylation. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid, while carboxylation may employ CO₂ insertion via directed ortho-metalation strategies. Key intermediates include halogenated benzofuran derivatives (e.g., 5-bromo or 5-iodo analogs) and their corresponding methyl esters for downstream functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton environments (δ 6.8–7.5 ppm for benzofuran protons) and iodine-induced deshielding effects. The methyl group at position 3 typically appears as a singlet near δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) consistent with the molecular weight (e.g., ~306 g/mol) and iodine isotope patterns. Fragmentation pathways often involve loss of COOH (44 amu) .

Q. What are the solubility properties of this compound, and how can purification be optimized for crystallography studies?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DMF. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C yields high-purity crystals. Slow evaporation under reduced pressure minimizes iodine sublimation risks .

Q. What safety protocols are essential for handling iodine-containing benzofuran derivatives?

- Methodological Answer : Use fume hoods for all synthetic steps to avoid inhalation of volatile iodine. Wear nitrile gloves and eye protection. Waste containing iodine must be stored in sealed, labeled containers and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers resolve discrepancies between observed and theoretical spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects, residual paramagnetic impurities, or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) to model chemical shifts and compare with experimental data. Solvent corrections (e.g., PCM model for DMSO) improve alignment .

Q. What crystallographic techniques are recommended for analyzing π-π interactions in iodinated benzofurans?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K resolves iodine-heavy atom positions. Analyze Hirshfeld surfaces to quantify π-π stacking distances (typically 3.5–4.0 Å) and C–I···π interactions using software like CrystalExplorer .

Q. How can computational modeling predict the reactivity of the carboxylic acid group in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The carboxylate oxygen shows high nucleophilicity (f⁻ ~0.15), favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 2-position .

Q. What strategies stabilize iodine-substituted benzofurans under acidic or oxidative conditions?

- Methodological Answer : Protect the carboxylic acid as a methyl ester during reactions. Use argon atmospheres to prevent iodine oxidation. Post-synthesis, store compounds in amber vials at –20°C with desiccants (e.g., silica gel) to mitigate hydrolysis .

Q. How can the iodinated position be selectively functionalized for drug discovery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。